molecular formula C24H21NO5 B3018350 7-((2,4-dimethoxyphenyl)amino)-3-(4-methoxyphenyl)-4H-chromen-4-one CAS No. 864762-89-0

7-((2,4-dimethoxyphenyl)amino)-3-(4-methoxyphenyl)-4H-chromen-4-one

Cat. No. B3018350
CAS RN: 864762-89-0
M. Wt: 403.434
InChI Key: FZRGHYJLAAKICM-UHFFFAOYSA-N
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Description

The compound of interest, 7-((2,4-dimethoxyphenyl)amino)-3-(4-methoxyphenyl)-4H-chromen-4-one, is a derivative of chromen-4-one, which is a class of compounds known for their diverse pharmacological activities. Chromen-4-one derivatives have been extensively studied due to their potential medicinal value, including cytotoxic and bactericidal properties .

Synthesis Analysis

The synthesis of chromen-4-one derivatives typically involves multistep reactions that may include Knoevenagel condensation, as seen in the synthesis of 3-amino-7,8-dimethoxy-2H-chromen-2-one . The synthesis process can be optimized for mild reaction conditions and environmental friendliness. For instance, the synthesis of 3-amino-7,8-dimethoxy-2H-chromen-2-one from 2,3,4-trimethoxybenzaldehyde involves methoxy reduction and is verified by spectroscopic methods such as 1H-NMR, 13C-NMR, and IR analysis .

Molecular Structure Analysis

The molecular structure of chromen-4-one derivatives can be complex, with various substituents affecting the overall conformation. For example, in a related compound, the chromene moiety adopts an envelope conformation, and the methoxyphenyl ring is orthogonal to the chromene mean plane . The presence of substituents such as amine and nitro groups can lead to intramolecular hydrogen bonding, influencing the molecule's three-dimensional structure .

Chemical Reactions Analysis

Chromen-4-one derivatives can undergo various chemical reactions, including multicomponent condensation. For example, the synthesis of 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid involves a reaction between 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid, proceeding in two steps with the final formation of the furylacetic acid moiety in acidic media .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromen-4-one derivatives are influenced by their molecular structure. The presence of methoxy and amino groups can affect properties such as solubility, melting point, and reactivity. The intramolecular hydrogen bonding can also impact the stability and reactivity of these compounds . The crystal structure analysis reveals interactions such as C—H⋯π, which can influence the compound's solid-state properties .

Scientific Research Applications

Antimicrobial and Antifungal Activity

Compounds with structures similar to 7-((2,4-dimethoxyphenyl)amino)-3-(4-methoxyphenyl)-4H-chromen-4-one have shown promising antimicrobial and antifungal properties. For instance, the synthesis of pyran derivatives through reactions involving methoxynaphthalen-2-ol, 4-chlorobenzaldehyde, and malononitrile under microwave irradiation has led to compounds with significant antimicrobial activities, comparable to reference antimicrobial agents. These compounds have bactericidal and fungicidal effects, demonstrating their potential in addressing microbial resistance (Rawda M. Okasha et al., 2022).

Selective COX-2 Inhibition

Another area of application is in the selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. Studies on derivatives of 4H-chromen-4-one have highlighted their potential as novel selective COX-2 inhibitors. Molecular characterization and in silico studies have provided insights into the molecular conformation and binding interactions responsible for COX-2 selectivity, indicating their usefulness in designing anti-inflammatory drugs (Kamal Rullah et al., 2015).

Apoptosis Induction in Cancer Therapy

Chromen derivatives have also been identified as potent inducers of apoptosis, a mechanism that can be leveraged in cancer therapy. High-throughput screening assays have found specific 4H-chromenes capable of inducing nuclear fragmentation, PARP cleavage, and cell cycle arrest, with potential as anticancer agents. These compounds have shown significant activity in inhibiting tubulin polymerization, suggesting their role in developing future cancer therapies (William E. Kemnitzer et al., 2004).

Mechanism of Action

While the specific mechanism of action for this compound is not known, many flavonoids have been found to have biological activity. They can act as antioxidants, enzyme inhibitors, and receptor ligands .

Safety and Hazards

The safety and hazards associated with such compounds would depend on their specific chemical structure and properties. It’s always important to handle chemicals with care and use appropriate personal protective equipment .

Future Directions

Research on flavonoids and similar compounds is ongoing, with many potential applications in fields like medicine and materials science. Future research could focus on exploring the biological activity of this specific compound .

properties

IUPAC Name

7-(2,4-dimethoxyanilino)-3-(4-methoxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5/c1-27-17-7-4-15(5-8-17)20-14-30-22-12-16(6-10-19(22)24(20)26)25-21-11-9-18(28-2)13-23(21)29-3/h4-14,25H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZRGHYJLAAKICM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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